molecular formula C22H35NO7 B1665377 Amoproxan CAS No. 22661-76-3

Amoproxan

Cat. No.: B1665377
CAS No.: 22661-76-3
M. Wt: 425.5 g/mol
InChI Key: YOKPRDAUBGOISU-UHFFFAOYSA-N
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Description

Amoproxan is a coronary dilator agent . It was once used as a coronary artery dilator and anti-arrhythmic, but it appears to have been withdrawn from production .


Molecular Structure Analysis

This compound has the molecular formula C22H35NO7 . Its exact mass is 425.24 and its molecular weight is 425.52 . The elemental composition of this compound is Carbon © 62.10%, Hydrogen (H) 8.29%, Nitrogen (N) 3.29%, and Oxygen (O) 26.32% .

Scientific Research Applications

  • Role in Cancer Treatment and Cellular Mechanisms:

    • Amoproxan, also known as amethopterin or methotrexate, has been extensively studied for its role in cancer treatment. It's known as an antimetabolite and antifolate drug with anti-inflammatory properties. It's used to treat autoimmune diseases like psoriasis and rheumatoid arthritis, as well as various types of cancer, including breast cancer, lymphoma, and lung cancer (Tousson et al., 2014).
    • Its mechanism of action primarily involves inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis and cellular replication. This action is instrumental in preventing DNA synthesis in rapidly dividing cancer cells (Bertino, 1963).
  • Influence on Cellular Apoptosis Pathways:

    • Research has shown that this compound can induce apoptosis in human cancer cells by activating caspase 8 in the extrinsic death receptor pathway and influencing mitochondria. This indicates its role in promoting programmed cell death, a key mechanism in controlling cancer cell proliferation (Zhou et al., 2006).
  • Impact on Antimicrobial Resistance and Infectious Diseases:

    • Although not directly related to this compound, studies on similar compounds show the importance of scientific antimicrobial management strategies in optimizing the use of such drugs. This highlights the broader context in which this compound-like drugs are used, particularly in managing drug resistance and optimizing treatment protocols (Yang et al., 2019).
  • Beyond Dihydrofolate Reductase Inhibition:

    • Recent studies suggest that apart from inhibiting dihydrofolate reductase, this compound may also affect other intracellular pathways independent of folate metabolism. This broadens the understanding of its pharmacology and therapeutic mechanisms, potentially opening up new avenues for treatment strategies (Šrámek et al., 2017).

Properties

IUPAC Name

[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPRDAUBGOISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048838
Record name Amoproxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22661-76-3
Record name Amoproxan [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoproxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOPROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RL57FCYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main adverse effects associated with amoproxan use according to the research?

A1: The research papers highlight several adverse effects associated with this compound, primarily dermatological and ophthalmological. Several studies report cases of dermatitis in patients taking this compound []. Additionally, this compound has been identified as a potential cause of optic neuritis [, ]. These findings suggest a need for careful monitoring and further investigation into the safety profile of this compound.

Q2: What was the primary cardiovascular effect of this compound investigated in the research?

A2: One study focused on the action of this compound as a coronary dilator agent []. This research specifically investigated this compound's influence on the metabolism of adenylic derivatives, key components in cellular energy transfer and signaling pathways within the heart. This suggests that this compound might exert its coronary-dilating effects by modulating these metabolic processes.

A3: Yes, a study documented six cases of dermatitis specifically affecting uncovered skin areas in patients taking this compound (Mederel) []. While the exact mechanism behind this reaction remains unclear, it suggests potential photosensitivity or a specific allergic response to this compound or its metabolites.

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